N,N-Dipropyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipropyl-1H-pyrazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-7-12(8-4-2)9-5-6-10-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEPQWGMWPIJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=NN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of N,n Dipropyl 1h Pyrazol 3 Amine
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring System
The N,N-dipropylamino group at the C3 position of the pyrazole ring is a potent activating group, directing electrophilic substitution primarily to the C4 position. This is due to the resonance donation of the nitrogen's lone pair into the aromatic system, which increases the electron density at the C4 and C5 positions, thereby stabilizing the intermediate carbocation (the sigma complex) formed during the substitution. Generally, electrophilic substitution on the pyrazole ring is a well-established method for its functionalization. mdpi.com
Halogenation Reactions
The halogenation of pyrazole derivatives, particularly those activated by an amino group, proceeds readily. The reaction typically occurs at the C4 position of the pyrazole ring. researchgate.netresearchgate.net For N,N-Dipropyl-1H-pyrazol-3-amine, treatment with N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS), in a suitable solvent is an effective method for introducing a halogen atom onto the pyrazole core. researchgate.netbeilstein-archives.org These reactions are often performed under mild, metal-free conditions at room temperature. beilstein-archives.org The use of dimethyl sulfoxide (B87167) (DMSO) can serve as both a catalyst and a solvent in these transformations. beilstein-archives.org
Table 1: Halogenation of this compound
| Halogenating Agent | Expected Product | Reaction Conditions |
| N-Chlorosuccinimide (NCS) | 4-Chloro-N,N-dipropyl-1H-pyrazol-3-amine | DMSO, Room Temperature |
| N-Bromosuccinimide (NBS) | 4-Bromo-N,N-dipropyl-1H-pyrazol-3-amine | DMSO, Room Temperature |
| N-Iodosuccinimide (NIS) | 4-Iodo-N,N-dipropyl-1H-pyrazol-3-amine | DMSO, Room Temperature |
Nitration and Sulfonation Processes
Nitration of aromatic and heteroaromatic rings is a fundamental electrophilic substitution. Given the activating nature of the C3-amino group, this compound is expected to undergo nitration readily. A powerful and controllable method for nitrating pyrazoles involves the use of N-nitropyrazole reagents, which act as a source of the nitronium ion (NO₂⁺) under mild conditions. nih.gov This method has been shown to be effective for a broad range of (hetero)arenes with good functional group tolerance. nih.gov The reaction is anticipated to yield the 4-nitro derivative selectively. Classical conditions using a mixture of nitric acid and sulfuric acid could also be employed, though they may be too harsh.
Sulfonation, the introduction of a sulfonic acid group (-SO₃H), is another key electrophilic aromatic substitution. While specific examples for this substrate are not detailed in the provided literature, the reaction would likely proceed by treating this compound with fuming sulfuric acid (H₂SO₄/SO₃), leading to the formation of 4-amino-N,N-dipropyl-1H-pyrazole-4-sulfonic acid.
Formylation and Acylation of the Pyrazole Core
The introduction of an acyl group onto the pyrazole ring can be achieved through formylation or acylation reactions. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. nih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). For this compound, this reaction would predictably yield 4-formyl-N,N-dipropyl-1H-pyrazol-3-amine. mdpi.com
Direct Friedel-Crafts acylation of the pyrazole ring is also a viable pathway. A simple and scalable approach involves reacting N-substituted pyrazoles with carboxylic acid anhydrides in the presence of concentrated sulfuric acid as a catalyst. researchgate.net This method is effective for introducing aliphatic and aromatic acyl groups, yielding 4-acylpyrazoles in good purity. researchgate.net
Table 2: Formylation and Acylation of the Pyrazole Core
| Reaction | Reagents | Expected Product |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Formyl-N,N-dipropyl-1H-pyrazol-3-amine |
| Friedel-Crafts Acylation | (RCO)₂O, H₂SO₄ | 4-Acyl-N,N-dipropyl-1H-pyrazol-3-amine |
Nucleophilic Reactivity of the Exocyclic N,N-Dipropyl Amine Moiety
The exocyclic amine in this compound is a tertiary amine. Its reactivity is dominated by the nucleophilic lone pair of electrons on the nitrogen atom. This differs significantly from primary or secondary aminopyrazoles, which possess N-H bonds that can be deprotonated. nih.gov
Acylation and Sulfonylation of the Amine
Acylation and sulfonylation reactions typically involve the substitution of a hydrogen atom on a nitrogen with an acyl or sulfonyl group, respectively. These reactions are common for primary and secondary amines. For instance, 5-aminopyrazole derivatives can be readily sulfonylated using reagents like 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. mdpi.comresearchgate.net
However, the exocyclic N,N-dipropylamino group of the title compound is a tertiary amine and therefore lacks a proton on the nitrogen atom. Consequently, it cannot undergo traditional acylation or sulfonylation reactions at the exocyclic nitrogen. It is important to note that the pyrazole ring itself contains a secondary amine at the N1 position, which is susceptible to acylation and sulfonylation.
Alkylation Reactions at the Amine Nitrogen
While the exocyclic tertiary amine cannot be acylated, it can act as a nucleophile in alkylation reactions. The reaction of a tertiary amine with an alkyl halide (R-X) results in the formation of a quaternary ammonium (B1175870) salt. wikipedia.org This specific type of N-alkylation is known as the Menshutkin reaction. wikipedia.org
In this process, the lone pair of the N,N-dipropylamino nitrogen attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new C-N bond. The product is a 3-(N,N,N-dipropylalkylammonio)-1H-pyrazole halide. The reaction is generally efficient for forming quaternary ammonium salts as overalkylation beyond this stage is not possible. wikipedia.org However, direct alkylation of amines can sometimes be complicated by the tendency of the product to react further if any primary or secondary amines are present as starting materials or impurities. masterorganicchemistry.com
Table 3: Alkylation of the Exocyclic Amine
| Reaction | Alkylating Agent | Expected Product |
| Menshutkin Reaction | Methyl Iodide (CH₃I) | 3-(N,N-Dipropyl-N-methylammonio)-1H-pyrazole iodide |
| Menshutkin Reaction | Ethyl Bromide (CH₃CH₂Br) | 3-(N-Ethyl-N,N-dipropylammonio)-1H-pyrazole bromide |
Condensation Reactions with Carbonyl Compounds
N,N-disubstituted-3-aminopyrazoles, including this compound, can undergo condensation reactions with various carbonyl compounds. The nature of the product is highly dependent on the reaction conditions and the structure of the carbonyl compound.
One common reaction involves the formation of fused heterocyclic systems. For instance, the reaction of 3-aminopyrazoles with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. This transformation typically proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization.
Furthermore, multicomponent reactions involving an aminopyrazole, an aldehyde, and a third component are a powerful tool for the synthesis of complex heterocyclic structures. For example, a three-component reaction of a 3-aminopyrazole (B16455), an aldehyde, and a sulfoxonium ylide, catalyzed by rhodium(III), can afford pyrazolo[1,5-a]pyrimidines. rsc.org
| Carbonyl Compound | Reagents/Conditions | Product Type | Ref. |
| β-Diketones | Acid or base catalysis, heating | Pyrazolo[1,5-a]pyrimidines | arkat-usa.org |
| Aldehydes and Sulfoxonium Ylides | Cp*Rh(MeCN)32, PivOH, KOAc, 3Å molecular sieves, dioxane, microwave heating | Pyrazolo[1,5-a]pyrimidines | rsc.org |
Oxidation Processes of the Pyrazole Ring and Amine Group
The pyrazole ring is generally resistant to oxidation. chemicalbook.compharmaguideline.com However, the substituents on the ring, particularly the amine group, can be susceptible to oxidation.
The oxidation of N-substituted 3-aminopyrazoles can lead to the formation of azopyrazoles. This transformation involves the N-N coupling of two aminopyrazole molecules. The reaction can be mediated by various oxidizing agents, including electrochemically generated sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr). researchgate.netresearchgate.net The reaction of 3-aminopyrazoles that are unsubstituted at the 4-position with neutral solutions of sodium hypohalogenites can result in a mixture of 3,3′-azopyrazoles and 4,4′-dihalo-3,3′-azopyrazoles. researchgate.net The formation of the azopyrazole is favored by the addition of NaOH to the reaction mixture. researchgate.net
Oxidative cyclization is another potential reaction pathway. For instance, an iodine-mediated oxidative annulation of 5-aminopyrazoles with allylic alcohols or propene derivatives can be used to construct pyrazolo[3,4-b]pyridines. acs.orgacs.orgnih.gov This reaction proceeds through iodination of the aminopyrazole followed by a radical addition/cyclization cascade. acs.org
| Reagent | Conditions | Product | Ref. |
| NaOCl/NaOBr (electrogenerated) | Aqueous solution | 3,3'-Azopyrazoles and 4,4'-Dihalo-3,3'-azopyrazoles | researchgate.netresearchgate.net |
| I2/BF3·Et2O | With allylic alcohols | Pyrazolo[3,4-b]pyridines | acs.orgacs.org |
Reduction Reactions Affecting the Pyrazole Ring or its Substituents
The pyrazole ring is an aromatic system and is therefore generally resistant to reduction under mild conditions. pharmaguideline.com Catalytic hydrogenation of the pyrazole ring to a pyrazolidine (B1218672) requires forcing conditions, such as high pressure and temperature, and a potent catalyst like rhodium on alumina (B75360) or Raney nickel.
However, it is possible to selectively reduce substituents on the pyrazole ring. For instance, a nitro group on the pyrazole ring can be reduced to an amino group. More relevant to the synthesis of pyrazoles is the catalytic hydrogenation of hydrazone-substituted α,β-unsaturated carbonyl compounds. This process, which involves reaction with hydrogen in the presence of a hydrogenation catalyst and an acid, leads to cyclization and the formation of N-substituted pyrazoles. google.comgoogle.com
| Substrate | Reagents/Conditions | Product | Ref. |
| Hydrazone substituted α,β-unsaturated carbonyl compounds | H2, hydrogenation catalyst (e.g., Pd or Pt), Brønsted or Lewis acid, protic solvent | N-substituted pyrazoles | google.comgoogle.com |
| Pyrazole Ring | High pressure and temperature, Rh/Al2O3 or Raney Ni | Pyrazolidine | rrbdavc.org |
Rearrangement Reactions of this compound Derivatives
Rearrangement reactions can provide pathways to isomeric structures that might be difficult to access through direct synthesis. In the context of pyrazoles, the Dimroth rearrangement is a well-known example. wikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, such as 1,2,3-triazoles. While not directly applicable to this compound itself, derivatives can be designed to undergo such transformations. For instance, Dimroth-type rearrangements have been observed in pyrazolo[1,5-c]pyrimidines and rsc.orgnih.govtandfonline.comtriazolo[4,3-c]pyrimidines under acidic or basic conditions at elevated temperatures. researchgate.net
Another relevant rearrangement is the conversion of 1-aminopyrazoles to 5-aminopyrazoles, which occurs in aqueous hydrobromic acid via a ring-opening-ring-closure mechanism. rsc.orgrsc.org This highlights the potential for skeletal rearrangements within the pyrazole core under specific conditions.
| Reaction Name | Substrate Type | Conditions | Product Type | Ref. |
| Dimroth Rearrangement | rsc.orgnih.govtandfonline.comtriazolo[4,3-c]pyrimidines | Acidic or basic medium, heating | rsc.orgnih.govtandfonline.comtriazolo[1,5-c]pyrimidines | researchgate.net |
| Ring-opening-ring-closure | 1-Aminopyrazoles | 48% aqueous HBr | 5-Aminopyrazoles | rsc.orgrsc.org |
Metal-Catalyzed Coupling Reactions for Further Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation, enabling the further functionalization of the pyrazole ring in this compound. To utilize these reactions, the pyrazole ring must first be halogenated.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halogenated pyrazole with a boronic acid or ester. youtube.com It is a versatile method for introducing aryl, heteroaryl, or vinyl substituents onto the pyrazole core. The reaction has been successfully applied to halogenated aminopyrazoles, with bromo and chloro derivatives often being superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgnih.govrug.nl It can be used to introduce additional amino groups onto a halogenated pyrazole ring. The reaction has been successfully applied to unprotected bromoimidazoles and bromopyrazoles using a palladium precatalyst with a bulky biarylphosphine ligand. acs.org
Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. rsc.orgresearchgate.net It can be used to introduce alkynyl groups onto the pyrazole ring. For example, 5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) at the 4-position. tandfonline.comtandfonline.com
| Coupling Reaction | Reactants | Catalyst/Ligand System | Product | Ref. |
| Suzuki-Miyaura | Halogenated pyrazole, Boronic acid/ester | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., phosphine-based) | Aryl/heteroaryl/vinyl-substituted pyrazole | nih.govrsc.org |
| Buchwald-Hartwig | Halogenated pyrazole, Amine | Pd precatalyst, Bulky biarylphosphine ligand (e.g., tBuBrettPhos) | Amino-substituted pyrazole | acs.orgnih.gov |
| Sonogashira | Halogenated pyrazole, Terminal alkyne | Pd catalyst (e.g., PdCl2(PPh3)2), CuI | Alkynyl-substituted pyrazole | rsc.orgtandfonline.comtandfonline.com |
Advanced Structural Elucidation and Spectroscopic Characterization of N,n Dipropyl 1h Pyrazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment can be achieved.
The ¹H NMR spectrum of N,N-Dipropyl-1H-pyrazol-3-amine is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the N-propyl substituents.
Pyrazole Ring Protons : The pyrazole ring features two aromatic protons, H4 and H5. Based on data from the parent compound, 3-aminopyrazole (B16455), these protons are anticipated to appear as doublets due to mutual coupling. chemicalbook.com In a typical deuterated solvent like DMSO-d₆, the signal for H5 is expected downfield compared to H4. The electron-donating nature of the dipropylamino group at C3 would likely shift both H4 and H5 signals slightly upfield compared to unsubstituted pyrazole.
N-Propyl Group Protons : The two propyl groups are chemically equivalent, resulting in three distinct signals:
A triplet for the six methyl (CH₃) protons, furthest upfield.
A sextet (or multiplet) for the four methylene (B1212753) (CH₂) protons in the β-position.
A triplet for the four methylene (CH₂) protons in the α-position, which are adjacent to the exocyclic nitrogen atom. These α-protons are deshielded by the nitrogen and are expected to appear further downfield than the β-protons. chemicalbook.comlibretexts.org
Pyrazole NH Proton : A broad singlet corresponding to the N1-H of the pyrazole ring is also expected. Its chemical shift can be highly variable depending on the solvent and concentration.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyrazole NH | Variable (Broad) | Singlet (br s) |
| Pyrazole H 5 | ~7.4-7.6 | Doublet (d) |
| Pyrazole H 4 | ~5.6-5.8 | Doublet (d) |
| N-(CH ₂-CH₂-CH₃)₂ | ~3.0-3.3 | Triplet (t) |
| N-(CH₂-CH ₂-CH₃)₂ | ~1.5-1.7 | Multiplet (m) |
| N-(CH₂-CH₂-CH ₃)₂ | ~0.8-1.0 | Triplet (t) |
| Table 1: Predicted ¹H NMR Chemical Shifts for this compound. Predictions are based on data from 3-aminopyrazole and dipropylamine. |
The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals, corresponding to the three carbons of the pyrazole ring and the three distinct carbons of the equivalent propyl chains.
Pyrazole Ring Carbons : Based on data for 3-aminopyrazole, the C3 carbon, directly attached to the amino group, is expected to be the most downfield of the ring carbons. chemicalbook.com The C5 carbon resonance is typically found at a lower field than the C4 carbon. chemicalbook.comchemicalbook.com The N,N-dipropyl substituent at C3 will influence these shifts compared to the primary amine in the parent compound.
N-Propyl Group Carbons : The chemical shifts for the propyl carbons are predictable based on standard values for alkylamines. libretexts.org The α-carbon (Cα), directly bonded to the nitrogen, will be the most deshielded of the alkyl carbons. docbrown.info The chemical shifts will decrease for the β-carbon (Cβ) and γ-carbon (Cγ) as the distance from the electronegative nitrogen atom increases. libretexts.orgudel.edu
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole C 3 | ~155-158 |
| Pyrazole C 5 | ~130-135 |
| Pyrazole C 4 | ~90-95 |
| C H₂ (α-carbon) | ~45-50 |
| C H₂ (β-carbon) | ~20-25 |
| C H₃ (γ-carbon) | ~10-12 |
| Table 2: Predicted ¹³C NMR Resonance Assignments for this compound. Predictions are based on data from 3-aminopyrazole and general values for N-alkylamines. |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the H4 and H5 protons of the pyrazole ring, as well as the sequential coupling between the α-CH₂, β-CH₂, and γ-CH₃ protons within the propyl chains.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with its directly attached carbon. It would definitively link the ¹H NMR signals for H4 and H5 to the ¹³C NMR signals for C4 and C5, and similarly for each proton-carbon pair in the propyl groups.
¹⁵N NMR spectroscopy, although less common, provides direct information about the chemical environment of the nitrogen atoms. Three distinct nitrogen signals would be expected for this compound: one for the tertiary exocyclic amine nitrogen (N-amino) and two for the pyrazole ring nitrogens (N1 and N2). The N1 nitrogen, being a pyrrole-type nitrogen bonded to a hydrogen, would have a different chemical shift from the N2 pyridine-type nitrogen. The exocyclic tertiary amine nitrogen would also have a characteristic chemical shift, allowing for the complete characterization of the nitrogen skeleton.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound would be dominated by absorptions from the N-H bond of the pyrazole ring, C-H bonds of the alkyl chains, and the C=N and C=C bonds within the heterocyclic ring.
N-H and C-H Stretching : A notable absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of the propyl groups would appear in the 2850-3000 cm⁻¹ range.
C=N and C=C Stretching : The vibrations of the double bonds within the pyrazole ring are key for its identification.
The pyrazole ring contains both C=C and C=N double bonds, and their stretching vibrations are often coupled, giving rise to a series of characteristic bands in the fingerprint region of the IR spectrum, typically between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.netderpharmachemica.com For the parent 3-aminopyrazole, these aromatic and heteroaromatic stretching bands are observed in this region. nist.gov Similar patterns are expected for the N,N-dipropyl derivative. The C-N stretching of the dipropylamino group attached to the ring is also expected in the 1200-1350 cm⁻¹ range. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyrazole N-H Stretch | 3100 - 3300 |
| Alkyl C-H Stretch | 2850 - 3000 |
| Pyrazole Ring C=C and C=N Stretch | 1400 - 1650 |
| C-N Stretch (exocyclic) | 1200 - 1350 |
| Table 3: Predicted IR Absorption Frequencies for this compound. |
Characteristic Absorptions of the N-H and C-H Bonds
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, the key vibrational modes are associated with the N-H bond of the pyrazole ring and the C-H bonds of the propyl groups and the pyrazole ring.
The N-H stretching vibration in pyrazoles typically appears as a broad band in the region of 3300-3100 cm⁻¹. This broadening is often a result of intermolecular hydrogen bonding in the condensed phase. The exact position of this absorption can be sensitive to the electronic environment and substitution pattern on the pyrazole ring.
The C-H stretching vibrations are expected in two main regions. The aromatic C-H stretch from the pyrazole ring is anticipated to occur just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretches from the two propyl groups will appear just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2960-2850 cm⁻¹ region. These absorptions are usually sharp and of medium to strong intensity.
Other characteristic vibrations include C-H bending, which occurs at lower frequencies. For the alkyl chains, scissoring (CH₂) and asymmetric/symmetric bending (CH₃) vibrations are found in the 1470-1360 cm⁻¹ range.
Table 1: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Pyrazole N-H | Stretching | 3300 - 3100 (broad) |
| Pyrazole C-H | Stretching | 3100 - 3000 |
| Alkyl C-H (CH₂, CH₃) | Asymmetric & Symmetric Stretching | 2960 - 2850 |
| Alkyl CH₂ | Scissoring | ~1465 |
| Alkyl CH₃ | Asymmetric Bending | ~1450 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₉H₁₇N₃, HRMS provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), which can be used to confirm the molecular formula.
The theoretical exact mass of the neutral compound is calculated by summing the exact masses of its constituent isotopes (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074). The calculated exact mass for C₉H₁₇N₃ is 167.14225. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule is often protonated, forming the [M+H]⁺ ion. The theoretical exact mass for this ion (C₉H₁₈N₃⁺) would be 168.14952.
An experimental HRMS measurement that provides a mass value within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Table 2: Theoretical HRMS Data for this compound
| Molecular Formula | Ion Species | Calculated Exact Mass |
|---|---|---|
| C₉H₁₇N₃ | [M] | 167.14225 |
X-ray Crystallography for Solid-State Structural Determination
Bond Lengths, Bond Angles, and Torsional Angles
Based on known structures of pyrazole derivatives, the bond lengths within the pyrazole ring are expected to be intermediate between single and double bonds, reflecting its aromatic character. For instance, the C-C bond within the ring would likely be around 1.38-1.40 Å, while the C-N and N-N bonds would fall in the range of 1.32-1.38 Å. The C-N bond connecting the amino group to the pyrazole ring is expected to have some double bond character due to resonance, making it shorter than a typical C-N single bond (around 1.36-1.39 Å). The N-C bonds of the dipropylamino group should exhibit standard single bond lengths, approximately 1.46-1.48 Å.
The internal bond angles of the five-membered pyrazole ring will be close to 108°. The geometry around the exocyclic nitrogen of the dipropylamino group is expected to be trigonal planar or very close to it, with bond angles around 120°, indicating sp² hybridization.
Torsional angles would define the conformation of the flexible dipropylamino group relative to the plane of the pyrazole ring. These angles are influenced by steric hindrance and crystal packing forces.
Table 3: Expected Bond Parameters for this compound Based on Analogous Structures
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | Pyrazole C-C | 1.38 - 1.40 Å |
| Bond Length | Pyrazole C-N | 1.32 - 1.38 Å |
| Bond Length | Pyrazole N-N | 1.32 - 1.35 Å |
| Bond Length | C(ring)-N(amino) | 1.36 - 1.39 Å |
| Bond Length | N(amino)-C(propyl) | 1.46 - 1.48 Å |
| Bond Angle | C-N-C (in ring) | ~104-110° |
| Bond Angle | N-N-C (in ring) | ~110-114° |
| Bond Angle | C-C-C (in ring) | ~105-108° |
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound would be expected to pack in a manner that maximizes stabilizing intermolecular interactions. A key interaction would be hydrogen bonding involving the N-H group of the pyrazole ring. This proton can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as hydrogen bond acceptors. This could lead to the formation of chains, dimers, or more complex hydrogen-bonded networks in the crystal lattice.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)
This compound itself is an achiral molecule and therefore will not exhibit a signal in Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectroscopy. These techniques are specific to chiral molecules, as they measure the differential absorption of left and right circularly polarized light.
However, if a stereocenter were introduced into the molecule, for example, by substitution on one of the propyl chains or on the pyrazole ring, the resulting enantiomers would be distinguishable by VCD and ECD.
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. A VCD spectrum provides information about the absolute configuration of a molecule. For a hypothetical chiral derivative of this compound, the VCD spectrum would show both positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the chiral center could be unambiguously determined.
Electronic Circular Dichroism (ECD) is the counterpart to VCD in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light associated with electronic transitions. The resulting ECD spectrum, characterized by positive or negative Cotton effects, is also highly sensitive to the stereochemistry of the molecule. For a chiral pyrazole derivative, the electronic transitions associated with the pyrazole chromophore would give rise to a characteristic ECD spectrum, which could also be used to assign the absolute configuration by comparison with theoretical calculations.
Theoretical and Computational Chemistry Investigations of N,n Dipropyl 1h Pyrazol 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of pyrazole (B372694) derivatives at a molecular level. These computational techniques are used to predict geometries, electronic properties, and the relative energies of different molecular states, providing a framework for interpreting experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and structural properties of organic molecules. researchgate.net For aminopyrazole systems, DFT methods, such as those employing the B3LYP hybrid functional, are effective for optimizing molecular geometries and calculating electronic properties of the ground state. researchgate.netsigmaaldrich.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. sigmaaldrich.com
In studies of related pyrazolo[3,4-d]pyrimidine derivatives, the HOMO-LUMO energy gap calculated by DFT was found to be small, indicating that significant charge transfer occurs within the molecule, contributing to its reactivity. sigmaaldrich.com The distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution and identify regions that are rich or poor in electrons, which is critical for understanding intermolecular interactions. sigmaaldrich.com For pyrazole derivatives, theoretical calculations based on DFT have been used to establish molecular geometry, frontier molecular orbitals, and Mulliken charges, providing excellent insight into molecular properties. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Aminopyrazole Derivative (Note: Data is illustrative for a related aminopyrazole system, as specific data for N,N-Dipropyl-1H-pyrazol-3-amine is not available in the cited literature.)
| Parameter | DFT (B3LYP) | Hartree-Fock (HF) |
| HOMO Energy | -0.23 eV | -0.34 eV |
| LUMO Energy | -0.07 eV | 0.11 eV |
| Energy Gap (ΔE) | 0.16 eV | 0.45 eV |
| Source: Adapted from findings on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide. sigmaaldrich.com |
For more precise energy and property predictions, high-level ab initio methods are employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate results by more effectively accounting for electron correlation. bldpharm.com In the study of aminopyrazoles, ab initio calculations (such as CBS-QB3) have been used alongside DFT to investigate tautomeric equilibria. mdpi.com These high-accuracy calculations are particularly important for resolving small energy differences between tautomers or conformers, where standard DFT functionals might be less reliable. researchgate.net
Tautomerism and Prototropic Equilibria within Aminopyrazoles
Tautomerism, the interconversion of structural isomers through proton transfer, is a defining characteristic of the pyrazole family. nih.govenaminestore.com In 3(5)-aminopyrazoles, such as this compound, several tautomeric forms are theoretically possible due to the mobility of protons on the pyrazole ring and the exocyclic amine group. nih.govnih.gov
The most significant tautomerism in N-unsubstituted pyrazoles is annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov For a 3-substituted aminopyrazole, this results in an equilibrium between the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms.
Figure 1: Annular tautomerism in the 3(5)-aminopyrazole system.
The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.netnih.gov Theoretical calculations on 3(5)-aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.net For instance, DFT calculations predicted the 3-aminopyrazole (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer by approximately 9.8 kJ mol⁻¹ in Gibbs free energy. researchgate.net The relative stability is influenced by the electronic character of the substituents; electron-donating groups tend to favor the tautomer where the N-H group is closer, while electron-withdrawing groups favor the opposite arrangement. fu-berlin.de
Table 2: Calculated Relative Stabilities of Annular Tautomers for Representative Pyrazoles (Note: Data is illustrative for related pyrazole systems.)
| Compound | Tautomer 1 | Tautomer 2 | More Stable Tautomer | ΔE (kJ mol⁻¹) | Method |
| 3(5)-Aminopyrazole | 3-Aminopyrazole | 5-Aminopyrazole | 3-Aminopyrazole | 10.7 | DFT(B3LYP) |
| 4-Cyano-3(5)-aminopyrazole | 3-Amino-4-cyano | 5-Amino-4-cyano | 5-Amino tautomer | - | B3LYP/6-31G** |
| Source: Data adapted from studies on aminopyrazoles. mdpi.comresearchgate.net |
In addition to annular tautomerism, the presence of an amino group introduces the theoretical possibility of side-chain tautomerism, leading to imino forms (e.g., 1H-pyrazol-3(2H)-imine). nih.govnih.gov This would involve a proton transfer from the exocyclic amine to a ring nitrogen. However, both experimental and theoretical studies on a variety of 3(5)-aminopyrazoles consistently indicate that the amino forms are significantly more stable than the imino forms. nih.govnih.gov Therefore, for compounds like this compound, the prototropic equilibrium is dominated by the annular tautomerism between the two amino forms, and the imino tautomers are not considered to be present in significant populations. nih.gov
The surrounding environment, particularly the solvent, can have a profound impact on the position of the tautomeric equilibrium. nih.gov Solvation can stabilize one tautomer more than another, potentially shifting the equilibrium or even reversing the order of stability observed in the gas phase. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM), are often used in DFT calculations to simulate the effects of a solvent.
Generally, polar solvents tend to favor the more polar tautomer. mdpi.com In the case of aminopyrazoles, an increase in solvent polarity has been shown to increase the relative stability of the more polar 5-amino tautomer. mdpi.com For some substituted aminopyrazoles, a tautomeric equilibrium that is not observed in less polar solvents like chloroform (B151607) can become apparent in more polar solvents like DMSO. fu-berlin.de This demonstrates that intermolecular interactions between the solute and solvent play a critical role in determining the dominant tautomeric form in solution. nih.gov The capability of a solvent to form hydrogen bonds is also a dramatic influencing factor in the tautomerization process. bldpharm.com
Table 3: Illustrative Solvent Effect on Tautomer Equilibrium (Note: Data is based on general principles and findings for substituted pyrazoles.)
| Solvent | Dielectric Constant (ε) | Favored Tautomer for many Aminopyrazoles |
| Gas Phase | 1 | Less polar tautomer (e.g., 3-amino) |
| Chloroform | 4.8 | Less polar tautomer (e.g., 3-amino) |
| Acetonitrile | 37.5 | Increased stability of more polar tautomer |
| DMSO | 46.7 | Equilibrium can shift towards more polar tautomer (e.g., 5-amino) |
| Water | 80.1 | Increased stability of more polar tautomer |
| Source: Based on principles described in cited literature. mdpi.comnih.govfu-berlin.de |
Conformational Analysis of N,N-Dipropyl Substituents
Rotational Barriers and Preferred Conformations
For instance, the rotation around the N-pyrazole bond will be influenced by the electronic interaction between the nitrogen lone pair and the pyrazole π-system, as well as steric hindrance with the adjacent C-H or N-H groups on the ring. The internal rotation of the propyl chains will be governed by torsional strain, with anti-staggered conformations generally being more stable than gauche or eclipsed conformations.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such molecules. By systematically rotating specific dihedral angles and calculating the corresponding energy, a rotational energy profile can be constructed. The peaks on this profile represent the rotational energy barriers (transition states), while the valleys correspond to stable conformers.
Table 1: Representative Rotational Energy Barriers for N-Aryl and N-Alkyl Amides from a Study on Benzhydrylformamides
| Compound Fragment | Rotational Barrier (ΔG≠, kcal/mol) |
| Formyl Group | 18.0 - 20.0 |
| Aryl Group | 8.0 - 12.0 |
This table, adapted from a study on N-benzhydrylformamides, illustrates the concept of rotational barriers. researchgate.net While not specific to this compound, it demonstrates that different molecular fragments exhibit distinct hindrances to free rotation. It is expected that the rotation of the dipropylamino group relative to the pyrazole ring would have a lower barrier than the formyl group rotation shown here, but still be significant enough to define preferred conformations.
Influence of Conformation on Molecular Properties
The specific conformation adopted by the N,N-dipropyl substituents has a profound impact on the molecular properties of this compound. These include:
Dipole Moment: The orientation of the polar N-C bonds of the dipropylamino group relative to the pyrazole ring will significantly alter the magnitude and direction of the molecular dipole moment. Different conformers can exhibit a range of dipole moments, which in turn affects solubility and intermolecular interactions.
Reactivity: The accessibility of the nitrogen lone pair of the exocyclic amine and the pyrazole ring nitrogens is conformation-dependent. Steric shielding by the propyl groups in certain conformations can hinder the approach of reactants, thereby affecting the molecule's reactivity in, for example, alkylation or coordination reactions.
Spectroscopic Properties: The chemical environment of each proton and carbon atom is altered in different conformations. This can lead to changes in their respective NMR chemical shifts. Averaging over rapidly interconverting conformers at room temperature often results in a single set of NMR signals, but at lower temperatures, the signals for individual conformers may be resolved.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. avogadro.cc It provides insights into a molecule's reactive behavior by identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net The MEP is calculated from the total electron density and is typically mapped onto the molecule's van der Waals surface. Current time information in Edmonton, CA.
For this compound, the MEP map would be expected to show several key features:
Negative Potential (Red/Yellow): The most electron-rich regions are anticipated to be located around the nitrogen atoms. Specifically, the lone pair of the pyridine-like nitrogen of the pyrazole ring is a strong center of negative potential, indicating a prime site for electrophilic attack or hydrogen bonding. Current time information in Edmonton, CA.nih.gov The exocyclic amino nitrogen would also exhibit a negative potential, although its intensity may be modulated by the electronic effects of the propyl groups and its interaction with the pyrazole ring.
Positive Potential (Blue): Electron-poor regions are typically found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring and the C-H protons of the alkyl chains. researchgate.net The N-H proton is expected to be the most positive region, making it a likely hydrogen bond donor.
Intermediate Potential (Green): The hydrocarbon portions of the propyl chains would generally exhibit a neutral or near-neutral potential.
The MEP analysis is crucial for predicting how the molecule will interact with other chemical species, including receptors, enzymes, or other reactants. mdpi.com The distinct regions of positive and negative potential highlight the molecule's capacity for electrostatic interactions, which are fundamental to its chemical and biological activities. youtube.com
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry provides powerful methodologies for elucidating the pathways of chemical reactions, including those involving pyrazole derivatives. researchgate.net By modeling the reaction of this compound with another reactant, it is possible to map out the entire reaction coordinate, from reactants to products, via the transition state.
This analysis typically involves:
Geometry Optimization: The structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations using methods like DFT.
Transition State Search: Specialized algorithms are used to locate the transition state, which is a first-order saddle point on the potential energy surface. The transition state represents the highest energy barrier that must be overcome for the reaction to proceed.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.
For this compound, this type of analysis could be applied to various reactions, such as N-alkylation, acylation, or electrophilic substitution on the pyrazole ring. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
Theoretical calculations are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data. tandfonline.com DFT and other ab initio methods can provide reliable predictions of NMR and IR spectra. researchgate.netjocpr.com
NMR Spectra Prediction: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. researchgate.netnih.gov The process involves calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These shielding constants are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.
For this compound, a predicted ¹H NMR spectrum would show distinct signals for the pyrazole ring protons, the N-H proton, and the protons of the two propyl groups (α-CH₂, β-CH₂, and γ-CH₃). youtube.com Similarly, a predicted ¹³C NMR spectrum would provide the chemical shifts for all unique carbon atoms in the molecule.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazole C-H | 6.3 - 7.7 | 105 - 140 |
| Pyrazole N-H | 11.8 - 12.3 | - |
| Alkyl α-CH₂ | 2.5 - 3.5 | 45 - 55 |
| Alkyl β-CH₂ | 1.5 - 1.8 | 20 - 25 |
| Alkyl γ-CH₃ | 0.9 - 1.1 | 10 - 15 |
Note: This table provides a generalized range of predicted chemical shifts for a hypothetical N-alkylated aminopyrazole based on typical values for such structures. researchgate.net The exact values for this compound would require specific DFT calculations.
IR Spectra Prediction: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. jocpr.com These calculations yield a set of normal modes of vibration, which correspond to the absorption bands in an IR spectrum.
A predicted IR spectrum for this compound would show characteristic peaks for:
N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹)
C-H stretching of the alkyl groups and the pyrazole ring (around 2850-3100 cm⁻¹)
C=N and C=C stretching of the pyrazole ring (around 1400-1600 cm⁻¹)
C-N stretching (around 1200-1350 cm⁻¹)
N-H bending (around 1500-1650 cm⁻¹)
These predicted spectra can be compared with experimental data to confirm the identity and purity of a synthesized compound. tandfonline.com
Structure Reactivity and Structure Property Relationships of N,n Dipropyl 1h Pyrazol 3 Amine
Impact of the N,N-Dipropyl Group on Pyrazole (B372694) Ring Reactivity
The presence of the N,N-dipropyl group at the 3-position of the pyrazole ring significantly influences its reactivity through a combination of electronic and steric effects.
Electronic Effects (Inductive, Resonance)
The nitrogen atom of the N,N-dipropylamino group, with its lone pair of electrons, exerts a strong electron-donating effect on the pyrazole ring. This occurs through two primary mechanisms:
Inductive Effect: The propyl groups, being alkyl chains, are weakly electron-donating through the sigma bonds. This inductive effect pushes electron density towards the nitrogen atom of the amino group.
Resonance Effect: More significantly, the lone pair of electrons on the amino nitrogen can be delocalized into the pyrazole ring's π-system. This resonance effect, also known as a +M (mesomeric) effect, substantially increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group (C4 and C5).
This increased electron density makes the pyrazole ring more susceptible to electrophilic aromatic substitution reactions. The electron-donating nature of the amino group activates the ring, making it more reactive than unsubstituted pyrazole. orientjchem.org
Steric Hindrance and Its Influence on Reaction Pathways
The two propyl chains of the N,N-dipropylamino group create significant steric bulk around the 3-position of the pyrazole ring. This steric hindrance plays a crucial role in directing the regioselectivity of chemical reactions. nih.gov
For electrophilic substitution reactions, while the electronic effects of the amino group activate the C4 and C5 positions, the bulky N,N-dipropyl group can partially obstruct the approach of an electrophile to the C4 position. Consequently, electrophilic attack may be sterically favored at the less hindered C5 position. The degree to which steric hindrance dictates the reaction outcome depends on the size of the incoming electrophile. Smaller electrophiles may still react at the C4 position, while larger ones will preferentially attack the C5 position.
Modulation of Amine Basicity and Nucleophilicity by Pyrazole Substitution
The pyrazole ring, in turn, influences the chemical properties of the N,N-dipropylamino group, specifically its basicity and nucleophilicity.
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. libretexts.orgnih.govalfa-chemistry.com In N,N-Dipropyl-1H-pyrazol-3-amine, the pyrazole ring acts as an electron-withdrawing group through its sp2 hybridized nitrogen atoms, which tends to decrease the basicity of the exocyclic amino group compared to a simple dialkylamine. irb.hr The delocalization of the nitrogen lone pair into the aromatic ring, as described in the resonance effect, reduces its availability for protonation.
Nucleophilicity, the ability of the amine to donate its lone pair to an electrophilic carbon, is also affected. Similar to basicity, the delocalization of the nitrogen lone pair into the pyrazole ring can decrease its nucleophilicity. However, the electron-donating nature of the propyl groups enhances the electron density on the nitrogen, thereby increasing its nucleophilicity. The significant steric hindrance from the propyl groups can also diminish its effectiveness as a nucleophile, especially in reactions with sterically demanding electrophiles.
Correlation of Molecular Structure with Non-Biological Material Properties
The specific arrangement of atoms and functional groups in this compound gives rise to distinct non-biological material properties.
Optical and Electronic Characteristics
The electronic structure of this compound, characterized by the interaction between the electron-donating amino group and the pyrazole ring, is expected to give rise to specific optical and electronic properties. The delocalization of electrons across the molecule can lead to absorption of ultraviolet-visible (UV-Vis) light, with the wavelength of maximum absorption (λmax) being influenced by the extent of conjugation. researchgate.net
Computational studies on similar pyrazole derivatives have been used to predict their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an important parameter that relates to the electronic excitation energy and can provide insights into the chemical reactivity and kinetic stability of the molecule. For this compound, the electron-donating N,N-dipropylamino group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and shifting the absorption spectrum to longer wavelengths compared to unsubstituted pyrazole.
Ligand Binding Affinity in Coordination Chemistry
The this compound molecule possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. researchgate.net The nitrogen atoms of the pyrazole ring and the exocyclic amino nitrogen all have lone pairs of electrons that can be donated to a metal center to form coordination complexes. nih.gov
The N,N-dipropyl groups can influence the coordination behavior in several ways. Their steric bulk can affect the coordination geometry around the metal center and may favor the formation of specific types of complexes. The electronic effects of the dipropylamino group, by modulating the electron density on the pyrazole ring nitrogens, can also influence the strength of the metal-ligand bonds.
Quantitative Structure-Reactivity Relationships (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in understanding how the chemical structure of a compound influences its reactivity. For this compound, while specific QSRR studies are not extensively documented in publicly available literature, we can infer its probable reactivity based on studies of analogous pyrazole derivatives. nih.govresearchgate.net Pyrazoles, as a class of heterocyclic compounds, are known for their diverse pharmacological and chemical properties, which are heavily influenced by the nature and position of substituents on the pyrazole ring. nih.govglobalresearchonline.net
The reactivity of the pyrazole ring is a function of its electronic and steric properties. encyclopedia.pub The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. researchgate.net This structure leads to a unique distribution of electron density, which can be modulated by substituents. The N,N-dipropylamino group at the 3-position of this compound is an electron-donating group. This donation of electron density increases the nucleophilicity of the pyrazole ring, particularly at the C4 and C5 positions, making them more susceptible to electrophilic attack. encyclopedia.pub
Furthermore, the presence of two nitrogen atoms in the ring allows for tautomerism, which can significantly influence reactivity. researchgate.net The position of the proton on the ring nitrogen can affect the electronic properties and, consequently, the reactivity of the pyrazole. researchgate.net
QSRR models for pyrazole derivatives often correlate physicochemical descriptors with observed reactivity. These descriptors can include:
Electronic Descriptors: Such as Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents. For the N,N-dipropylamino group, a negative σ value would be expected, indicating its electron-donating character.
Steric Descriptors: Like Taft steric parameters (Es), which account for the bulkiness of substituents. The dipropylamino group exerts a moderate steric hindrance, which can influence the regioselectivity of reactions.
Topological and Quantum Chemical Descriptors: These can provide a more nuanced understanding of the molecule's electronic and spatial characteristics.
A hypothetical QSRR study on a series of 3-amino-pyrazoles might reveal a correlation between the electron-donating capacity of the amino substituent and the rate of a specific reaction, such as electrophilic substitution.
Table 1: Hypothetical QSRR Data for 3-Substituted Pyrazoles in an Electrophilic Aromatic Substitution Reaction
| Substituent at C3 | Hammett Constant (σp) | Relative Reaction Rate |
| -NO2 | 0.78 | 0.1 |
| -Cl | 0.23 | 1 |
| -H | 0.00 | 10 |
| -CH3 | -0.17 | 50 |
| -N(CH2CH2CH3)2 | ~ -0.83 (estimated) | ~ 500 |
Note: The data for this compound is an estimation based on the known electron-donating strength of dialkylamino groups.
Design Principles for New Chemical Entities Based on Structure-Property Correlations
The insights gained from understanding the structure-property relationships of pyrazole derivatives are instrumental in the design of new chemical entities (NCEs) with desired characteristics. nih.gov The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govglobalresearchonline.net
The design of NCEs based on the this compound scaffold would involve systematic modifications of its structure to optimize specific properties. Key design principles include:
Modulation of Lipophilicity: The two propyl groups on the amino function contribute significantly to the lipophilicity of the molecule. This property is crucial for membrane permeability and can be fine-tuned by altering the length or branching of the alkyl chains. For instance, replacing the propyl groups with smaller methyl groups would decrease lipophilicity, potentially altering its pharmacokinetic profile.
Introduction of Hydrogen Bond Donors/Acceptors: The pyrazole core contains both hydrogen bond donor (the NH proton) and acceptor (the sp2 hybridized nitrogen) sites. encyclopedia.pub These are critical for molecular recognition at biological targets. The N,N-dipropylamino group is a hydrogen bond acceptor. Further functionalization of the pyrazole ring, for example, by introducing a hydroxyl or carboxyl group at the C4 or C5 position, could introduce additional hydrogen bonding capabilities, potentially enhancing binding affinity to a target protein.
Steric Modifications to Enhance Selectivity: The steric bulk of the dipropylamino group can be exploited to achieve selectivity for a particular biological target. nih.gov By modifying the size and shape of this substituent, it may be possible to design a molecule that fits preferentially into the binding site of one protein over another.
Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, the pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles.
Table 2: Design Strategies for NCEs based on this compound
| Design Strategy | Structural Modification Example | Anticipated Property Change |
| Decrease Lipophilicity | Replace dipropylamino with dimethylamino | Increased aqueous solubility |
| Increase Hydrogen Bonding | Introduce a hydroxyl group at C4 | Enhanced binding to polar sites |
| Enhance Steric Bulk | Replace dipropylamino with di-tert-butylamino | Improved target selectivity |
| Bioisosteric Replacement | Replace the pyrazole with an isoxazole (B147169) ring | Altered electronic distribution and potential for new interactions |
The systematic application of these design principles, guided by an understanding of the structure-property relationships of the pyrazole core, allows for the rational design of novel compounds with tailored biological activities and physicochemical properties. nih.govnih.gov
Applications of N,n Dipropyl 1h Pyrazol 3 Amine in Diversified Chemical Fields
As a Versatile Building Block in Complex Organic Synthesis
The pyrazole (B372694) nucleus is a privileged scaffold in organic synthesis and medicinal chemistry, and aminopyrazoles are particularly valuable as starting materials for more complex molecules. scirp.orgnih.gov
3-Aminopyrazoles are renowned as key building blocks for constructing fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. researchgate.netmdpi.com Typically, the exocyclic primary or secondary amino group, along with a ring nitrogen or an adjacent carbon, acts as a dinucleophilic system that can undergo cyclocondensation reactions with 1,3-bielectrophiles to form fused rings like pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[5,1-c] niscpr.res.inbldpharm.comresearchgate.nettriazines. mdpi.comresearchgate.netmdpi.com
However, in the case of N,N-Dipropyl-1H-pyrazol-3-amine , the exocyclic amino group is tertiary. This structural feature fundamentally alters its reactivity compared to primary (–NH₂) or secondary (–NHR) aminopyrazoles. The absence of a proton on the exocyclic nitrogen means it cannot readily participate in the condensation and cyclization reactions that are characteristic of other 3-aminopyrazoles for forming fused systems. Therefore, its utility as a direct precursor for many common fused pyrazole heterocycles is significantly limited. Alternative synthetic strategies that functionalize the pyrazole ring's C-H or N-H bonds would be necessary. rsc.org
While the tertiary amino group limits some synthetic pathways, this compound can still serve as an intermediate in multi-step syntheses. The pyrazole ring itself contains multiple reactive sites that can be targeted for further modification.
Potential Functionalization Sites:
N1-Position: The pyrrole-type nitrogen (N1) can be alkylated or arylated.
C4-Position: This carbon is often susceptible to electrophilic substitution reactions, such as halogenation or nitration, allowing for the introduction of various functional groups.
C5-Position: The C5 carbon can also be functionalized, often through lithiation followed by reaction with an electrophile.
The dipropylamino group, while unreactive in many cyclizations, acts as an electronic-donating group, which can influence the regioselectivity of these electrophilic substitution reactions on the pyrazole ring. The compound could thus serve as a scaffold, where the pyrazole core is elaborated into more complex structures for applications in medicinal chemistry or materials science. nih.govevitachem.com
Role in Materials Science and Engineering
Pyrazole derivatives are increasingly explored for their applications in materials science, owing to their thermal stability and unique electronic and photophysical properties. mdpi.com
The pyrazole ring is a component of various functional dyes and polymers. The nitrogen atoms and the aromatic system can be modified to tune the electronic properties, and thus the color and other characteristics of the material. nih.gov Although some chemical suppliers categorize this compound under materials science building blocks, specific research detailing its incorporation into polymers or its properties as a dye is not currently available in peer-reviewed literature. bldpharm.com Its structure suggests it could be investigated as a monomer or additive if further functional groups suitable for polymerization were introduced onto the pyrazole ring.
Many heterocyclic compounds, including pyrazole derivatives, exhibit fluorescence and have tunable electronic band gaps, making them candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comnih.gov The photophysical properties are highly dependent on the specific substituents and the extent of electronic conjugation in the molecule. nih.gov The fluorescence and conductivity of this compound have not been specifically reported. Theoretical and experimental studies would be required to determine its emission spectra, quantum yield, and charge-transport properties to evaluate its suitability for such applications.
Utilization as a Ligand in Coordination and Organometallic Chemistry
Pyrazole-based ligands have a long and rich history in coordination and organometallic chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.netnih.gov
The coordinating behavior of 3-aminopyrazole (B16455) typically involves its functioning as a bidentate ligand. It coordinates to a metal center through the pyridine-like N2 nitrogen of the pyrazole ring and the nitrogen of the exocyclic amino group, forming a stable five-membered chelate ring. niscpr.res.in
In This compound , the situation is markedly different. The presence of two bulky propyl groups on the exocyclic nitrogen atom creates significant steric hindrance. This bulk would likely prevent the exocyclic nitrogen from approaching and binding to a metal center. Consequently, this compound is expected to act as a monodentate ligand , coordinating solely through the sterically accessible N2 ring nitrogen. While this limits its use in forming chelates, it can still be a valuable ligand for creating various organometallic complexes where a single coordination site is desired. The electronic properties of the ligand, influenced by the electron-donating dipropylamino group, could be used to modulate the reactivity and stability of the resulting metal complexes. researchgate.netmdpi.com
Formation of Metal Complexes
There is a significant body of research on the coordination chemistry of pyrazole-based ligands with a variety of transition metals, including cobalt, nickel, zinc, and copper. researchgate.netresearchgate.net These studies demonstrate that the pyrazole nucleus is a versatile scaffold for creating ligands that can form stable metal complexes. The nitrogen atoms in the pyrazole ring act as effective coordination sites.
However, specific studies detailing the formation of metal complexes with this compound as a ligand are not found in the reviewed literature. The presence of the dipropylamino group at the 3-position would be expected to influence the electronic properties and steric hindrance of the ligand, thereby affecting its coordination behavior with metal ions. Without experimental data, any discussion on the specific types of complexes it might form (e.g., mononuclear, polynuclear) or their coordination geometries would be speculative.
Exploration of Catalytic Properties of Metal-Pyrazole Complexes
Metal complexes derived from pyrazole ligands have been investigated for their catalytic activity in various organic transformations. nih.gov For instance, pyrazole-based complexes have shown utility in oxidation reactions and C-N bond formation processes. researchgate.net The catalytic performance of these complexes is often tuned by modifying the substituents on the pyrazole ring, which can alter the steric and electronic environment of the metal center.
In the absence of any prepared metal complexes of this compound, there is no corresponding data on their catalytic properties. Research in this area would first require the synthesis and characterization of such complexes, followed by screening for catalytic activity in relevant chemical reactions.
Agrochemistry Applications
Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with some demonstrating utility as herbicides, fungicides, and insecticides. nih.govgoogle.comacs.org Patents exist for various functionalized pyrazole compounds for these applications. google.com The biological activity of these compounds is highly dependent on their specific substitution patterns.
A search of patent databases and scientific literature did not yield any specific information linking this compound to agrochemical applications, such as crop protection agents. While it is plausible that this compound could be synthesized and tested as part of a broader screening of pyrazole derivatives, no such findings have been made public.
Future Directions and Emerging Research Avenues for N,n Dipropyl 1h Pyrazol 3 Amine
Development of Greener and More Sustainable Synthetic Protocols
The chemical industry's increasing focus on environmental stewardship necessitates the development of eco-friendly synthetic routes for key building blocks like N,N-Dipropyl-1H-pyrazol-3-amine. Future research will likely concentrate on minimizing waste, reducing energy consumption, and utilizing renewable resources. Key strategies may include the exploration of one-pot syntheses, which streamline reaction sequences and reduce the need for intermediate purification steps, thereby lowering solvent usage and potential emissions.
Furthermore, the investigation of alternative energy sources such as microwave irradiation and mechanochemistry could offer significant advantages over traditional heating methods. Microwave-assisted synthesis can dramatically shorten reaction times and improve yields, while mechanochemistry, or solid-state synthesis, can proceed in the absence of bulk solvents. The use of biocatalysis, employing enzymes to catalyze specific steps in the synthesis, represents another promising frontier for enhancing the sustainability of this compound production.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its established reactivity, future research is expected to uncover new chemical behaviors of this compound. A deeper understanding of its electronic and steric properties could lead to the discovery of unprecedented transformations. For instance, its potential as a ligand in transition-metal catalysis is an area ripe for exploration. The nitrogen atoms of the pyrazole (B372694) ring and the amino group could coordinate with metal centers to form novel catalysts for a variety of organic reactions.
Investigations into the derivatization of the pyrazole core and the N-propyl groups could also yield new molecules with unique properties. For example, functionalization of the pyrazole ring could allow for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The selective activation of C-H bonds on the propyl chains could also open up new avenues for creating more elaborate molecular architectures.
Integration of Machine Learning and AI in Predicting this compound Behavior
The advent of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to understanding and predicting the chemical behavior of molecules like this compound. By training algorithms on existing datasets of related pyrazole compounds, researchers can develop models that predict various properties, including reactivity, solubility, and potential biological activity. This in silico approach can significantly accelerate the discovery process by prioritizing the most promising experimental pathways.
For instance, ML models could be used to screen virtual libraries of potential reactants and catalysts for the synthesis of this compound, identifying the most efficient and sustainable options. Furthermore, AI could be employed to predict the spectroscopic signatures of novel derivatives, aiding in their characterization. The integration of these computational tools will undoubtedly streamline research efforts and enable the more rapid development of new applications for this compound.
Expanding the Scope of this compound in Catalyst Design and Materials Innovation
The unique structural features of this compound make it an attractive candidate for incorporation into advanced catalysts and functional materials. In catalyst design, the molecule could serve as a versatile scaffold for the development of new ligands for asymmetric catalysis, where the chirality of the resulting metal complex could be tuned to achieve high enantioselectivity. The dipropylamino group can also be modified to introduce additional donor atoms, creating multidentate ligands with tailored catalytic properties.
Q & A
Basic: What are the standard synthetic routes for N,N-Dipropyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves nucleophilic substitution or Buchwald-Hartwig amination. For example, coupling pyrazole derivatives with alkyl halides (e.g., propyl bromide) in the presence of a base like cesium carbonate and a copper catalyst (e.g., CuBr) under reflux in polar aprotic solvents (e.g., DMSO) . Optimization includes:
- Temperature control : 35–80°C to balance reaction rate and byproduct formation.
- Catalyst loading : 5–10 mol% CuBr improves yield without excessive metal contamination.
- Purification : Column chromatography (ethyl acetate/hexane gradients) isolates the product (17–90% yields reported) .
Advanced: How can structural contradictions in this compound derivatives be resolved during crystallographic analysis?
Methodological Answer:
Contradictions in bond angles or substituent orientations arise from dynamic disorder or solvent interactions. Strategies include:
- High-resolution X-ray diffraction : Use SHELXL for refinement, leveraging Hirshfeld surface analysis to identify weak interactions (e.g., C–H···π) that distort geometry .
- DFT calculations : Compare experimental and computed bond lengths (e.g., N–N vs. C–C distances) to validate crystallographic data. For example, deviations >0.02 Å may indicate lattice strain .
- Twinned data refinement : Apply SHELXE for pseudo-merohedral twinning corrections in low-symmetry space groups .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include pyrazole C3-H (δ 6.2–6.8 ppm, singlet) and propyl NH (δ 2.8–3.2 ppm, broad). Propyl chains show methyl triplet (δ 0.9–1.1 ppm) and methylene multiplet (δ 1.5–1.7 ppm) .
- HRMS (ESI) : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For C₉H₁₈N₃, expect m/z 168.1501 .
- IR : N–H stretching (3298 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies address contradictory bioactivity data in this compound analogs?
Methodological Answer:
Contradictions often stem from off-target interactions or variable assay conditions. Mitigation involves:
- Analog synthesis : Systematically vary substituents (e.g., electron-withdrawing groups at C4) to isolate pharmacophore contributions .
- Dose-response profiling : Use IC₅₀/EC₅₀ curves (e.g., 0.1–100 µM) to differentiate true activity from assay noise .
- Computational docking : AutoDock Vina or Schrödinger Suite models binding poses in target proteins (e.g., kinases), identifying steric clashes or hydrogen-bond mismatches .
Basic: What are the stability considerations for this compound under storage and experimental conditions?
Methodological Answer:
- Storage : Store at –20°C in airtight, amber vials with desiccants (e.g., silica gel). Avoid prolonged exposure to light or humidity, which accelerates decomposition .
- In-solution stability : Use deuterated solvents (e.g., DMSO-d₆) for NMR to prevent proton exchange. Degradation >5% after 24 hours at RT warrants fresh preparation .
Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT (B3LYP/6-311G )**: Calculate frontier orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, pyrazole N1 shows higher HOMO density (–6.2 eV), favoring electrophilic attacks .
- MD simulations : Assess solvent effects (e.g., DMSO vs. THF) on transition-state energetics. Higher dielectric solvents stabilize charge-separated intermediates .
Basic: How to troubleshoot low yields in this compound synthesis?
Methodological Answer:
- Byproduct analysis : LC-MS identifies dimers or oxidized species. Add antioxidants (e.g., BHT) if radical pathways dominate .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig if Cu-based systems fail. Yields improve with 1,4-dioxane at 100°C .
Advanced: What strategies validate the biological relevance of this compound in enzyme inhibition assays?
Methodological Answer:
- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots with varying substrate concentrations (e.g., 0.1–10× Kₘ) .
- Off-target screening : Profile against related enzymes (e.g., CYP450 isoforms) to confirm selectivity. >50-fold selectivity indicates therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
